2-Allyl-4,5-dimethoxyphenol basic properties
2-Allyl-4,5-dimethoxyphenol basic properties
An In-depth Technical Guide to 2-Allyl-4,5-dimethoxyphenol
Introduction
2-Allyl-4,5-dimethoxyphenol, a phenylpropanoid compound, holds significant interest for researchers in chemical ecology, materials science, and drug development. While structurally related to more common compounds like eugenol, its specific substitution pattern imparts unique biological and chemical properties. This guide provides a comprehensive overview of its core characteristics, from fundamental chemical identity to its biological significance and safety profile, tailored for professionals in scientific research.
Part 1: Chemical Identity and Molecular Structure
Accurate identification is the cornerstone of scientific research. 2-Allyl-4,5-dimethoxyphenol is registered under several identifiers, ensuring unambiguous reference in literature and databases.
Nomenclature and Identifiers:
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Systematic IUPAC Name: 2-allyl-4,5-dimethoxyphenol
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Molecular Formula: C₁₁H₁₄O₃[1]
Molecular Structure:
The structure consists of a phenol ring substituted with an allyl group at position 2 and two methoxy groups at positions 4 and 5. This arrangement is key to its reactivity and biological function.
Caption: Molecular structure of 2-Allyl-4,5-dimethoxyphenol.
Part 2: Physicochemical and Spectroscopic Properties
The physical and spectral data are critical for experimental design, quality control, and structural elucidation.
Physicochemical Data Summary
| Property | Value | Source |
| Molecular Weight | 194.23 g/mol | [1] |
| Boiling Point | 313.9 °C | |
| Flash Point | 38 °C | |
| Appearance | Yellow clear liquid (estimated) | [6] |
| Solubility | Data for the specific isomer is limited. Related compounds are soluble in fats and organic solvents like chloroform, DMSO, and methanol, but generally insoluble in water. | [7][8][9] |
Spectroscopic Profile
While raw spectral data requires access to specialized databases or literature, the expected characteristics can be summarized for identification purposes.
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Nuclear Magnetic Resonance (NMR): ¹H NMR spectra would show characteristic signals for the aromatic protons, the vinyl and methylene protons of the allyl group, the methoxy group protons, and the phenolic hydroxyl proton. ¹³C NMR would similarly show distinct peaks for the aromatic, allyl, and methoxy carbons.[10][11]
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Mass Spectrometry (MS): The mass spectrum would exhibit a molecular ion peak corresponding to its molecular weight (194.23 m/z).[1][10]
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Infrared (IR) Spectroscopy: Key signals would include a broad peak for the O-H stretch of the phenol, C-H stretches for the aromatic and allyl groups, C=C stretches for the aromatic ring and allyl group, and C-O stretches for the ether and phenol functionalities.[11]
Part 3: Synthesis Overview
Understanding the synthesis of a compound is vital for its availability and for designing derivatives. While multiple specific routes exist, a common and illustrative pathway involves a Claisen rearrangement.
Conceptual Synthesis Workflow
The expertise in synthesizing this molecule often relies on leveraging classic organic reactions. A plausible and widely understood approach is the biomimetic Claisen rearrangement of a corresponding allyl ether. This process is thermally driven and intramolecular, making it an efficient method for installing the allyl group ortho to the hydroxyl.
Caption: General workflow for synthesis via Claisen rearrangement.
This method is considered robust and is documented for structurally similar compounds.[3][12] Specific reaction conditions, including solvent and temperature, would be optimized to maximize yield and minimize side products.
Part 4: Biological Activity and Significance
The most well-documented role of 2-Allyl-4,5-dimethoxyphenol is in chemical ecology, but it also exhibits other notable biological activities.
Role as a Pheromone Component
This compound is a key metabolite of methyl eugenol in the male Oriental fruit fly (Bactrocera dorsalis).[4][5][13] After ingestion, the fly converts methyl eugenol into 2-allyl-4,5-dimethoxyphenol (DMP) and (E)-coniferyl alcohol (E-CF).[5][13] These metabolites are then released to function as male sex and aggregation pheromones.[4] Studies have shown that mature male flies are significantly attracted to DMP, making it a promising candidate for eco-friendly lure-and-kill pest control strategies.[4][5]
Caption: Biosynthesis of DMP as a pheromone in B. dorsalis.
Antioxidant and Other Activities
Beyond its role as a semiochemical, 2-Allyl-4,5-dimethoxyphenol demonstrates potent radical-scavenging properties.[4] Research indicates it effectively scavenges both oxygen-centered and carbon-centered radicals, showing greater antioxidant activity than related compounds like eugenol.[4] This suggests potential applications in materials science, such as retarding polymerization.[4] Furthermore, some spectrometric analyses have indicated significant cytotoxicity against certain breast cancer cell lines, hinting at a potential, though underexplored, avenue for oncological research.
Part 5: Safety and Handling
A thorough understanding of a compound's safety profile is a non-negotiable aspect of laboratory practice and drug development.
Toxicological Assessment
The available data provides a strong foundation for its safe use in research settings.
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Acute Oral Toxicity: Studies in mice have shown no mortality, signs of toxic symptoms, or significant changes in body weight, organ weights, or food and water consumption following administration.[4][5][13] Based on this, the compound is regarded as nontoxic in acute oral exposure models.[5][13]
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Cytotoxicity to Normal Cells: The compound has exhibited no significant cytotoxicity to normal human and mouse cells, further supporting its favorable safety profile for research applications.[4][5][13]
Handling and Storage Protocols
As a self-validating system, proper handling ensures both user safety and compound integrity.
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Personal Protective Equipment (PPE): Always wear standard laboratory attire, including safety goggles with side protection, a lab coat, and suitable chemical-resistant gloves (e.g., Nitrile rubber).[14][15]
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Ventilation: Handle the compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of any vapors.[14][16]
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Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place, away from sources of ignition.[14][16] Store at room temperature in the original container.[16]
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Hygiene: Practice good industrial hygiene. Wash hands thoroughly after handling, and before eating, drinking, or smoking.[14][16]
This compound is intended for Research Use Only and is not for diagnostic or therapeutic use in humans or animals.[4]
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